(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O2S/c1-21-12-4-2-10(18)7-14(12)24-16(21)20-15(22)8-23-13-5-3-9(17)6-11(13)19/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDMPZUHHPGYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The unique structure of this compound, which includes a benzo[d]thiazole moiety and a dichlorophenoxyacetyl group, suggests diverse mechanisms of action that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is C16H13Cl2N3O2S, with a molecular weight of approximately 396.26 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.
Key Structural Features:
- Thiazole Moiety : Contributes to the compound's biological activity.
- Chloro and Dichlorophenoxy Substituents : Enhance lipophilicity and may influence interactions with biological targets.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival pathways. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| A-431 | 1.98 | Bcl-2 inhibition | |
| Jurkat | < 1.61 | Apoptosis induction |
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The presence of electron-withdrawing groups such as chlorine enhances the efficacy against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes or disrupt cell membrane integrity.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition |
The biological activity of this compound likely involves:
- Enzyme Inhibition : Targeting kinases or other proteins involved in signaling pathways.
- Receptor Modulation : Interacting with specific receptors that regulate cell growth and apoptosis.
Case Studies
-
Antitumor Activity : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines, highlighting that modifications in the phenyl ring significantly influenced activity levels.
- Findings : Compounds with electron-donating groups exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups.
- : Structure-activity relationship (SAR) studies underscore the importance of substituent positions on biological efficacy.
-
Antimicrobial Testing : Another investigation focused on the antibacterial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria.
- Results : The compound demonstrated significant antibacterial activity against resistant strains, suggesting potential for development as an antibiotic agent.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide exhibit promising antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
Studies have highlighted the potential anticancer activities of thiazole-based compounds. For example, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF7). The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interaction with specific molecular targets .
Anti-inflammatory Effects
Molecular docking studies suggest that thiazole derivatives can act as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase. This positions them as potential candidates for developing anti-inflammatory drugs .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens. The results indicated that certain compounds exhibited low Minimum Inhibitory Concentration (MIC) values, suggesting strong antimicrobial activity .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 6.25 | Mycobacterium smegmatis |
| Compound B | 12.5 | Pseudomonas aeruginosa |
Anticancer Screening
In another investigation focusing on anticancer properties, specific thiazole derivatives were tested against MCF7 cell lines using the Sulforhodamine B assay. The results showed that certain compounds led to a significant reduction in cell viability, indicating their potential as anticancer agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound C | 15 | MCF7 |
| Compound D | 20 | MCF7 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
